molecular formula C20H15FO3 B2650786 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one CAS No. 845668-14-6

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2650786
CAS No.: 845668-14-6
M. Wt: 322.335
InChI Key: GFPDLBPTGOHOBS-UHFFFAOYSA-N
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Description

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran substituent at the 4-position of the coumarin core. The coumarin scaffold (2H-chromen-2-one) is substituted with methyl groups at positions 6 and 8, while the benzofuran moiety introduces a fluorine atom at position 5 and a methyl group at position 2.

The compound’s design aligns with trends in medicinal chemistry where halogenation (e.g., fluorine) and alkylation (methyl groups) are employed to optimize pharmacokinetic properties.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-10-6-11(2)19-15(7-10)16(9-18(22)24-19)20-12(3)14-8-13(21)4-5-17(14)23-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPDLBPTGOHOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide in the presence of catalysts.

    Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone precursor through a condensation reaction, often facilitated by Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Substituent Variations and Their Implications

Coumarin derivatives often differ in substituent type and position, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis with key analogues:

Compound Name Substituents Key Features Biological Activity/Applications Source
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (Target) - Benzofuran (5-F, 3-Me) at C4
- 6,8-dimethyl
Enhanced lipophilicity, potential metabolic stability Inferred anticancer/anti-inflammatory activity -
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5) - Hydroxy at C7
- 4,8-dimethyl
Polar hydroxy group for H-bonding Antiadipogenesis (IC₅₀ = 26.46 µM)
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one - Triazole (hydroxymethyl) at C4 Polar triazole for solubility and metal coordination Unspecified, likely antimicrobial
4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one - Piperazine (ethyl) at C4 Basic piperazine for improved solubility and CNS penetration Probable CNS-targeted applications
4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one - Chloromethyl at C4 Reactive site for further functionalization Building block for synthesis

Key Observations

  • Electron-Withdrawing vs. In contrast, hydroxy-substituted coumarins (e.g., Compound 5) rely on H-bonding for activity .
  • Lipophilicity : The benzofuran and methyl groups in the target compound likely enhance membrane permeability compared to polar analogues like the triazole derivative .
  • Synthetic Utility : Chloromethyl-substituted coumarins () serve as intermediates, whereas the target compound’s complex substituents suggest advanced development stages.

Antiadipogenic and Cytotoxic Effects

Coumarins with hydroxy and methyl groups (e.g., Compound 5 and 7) demonstrate potent antiadipogenic activity, with IC₅₀ values ranging from 26–38 µM . The target compound’s benzofuran moiety may shift its activity toward alternative pathways, such as kinase inhibition or apoptosis induction, common in fluorinated heterocycles.

Therapeutic Potential

  • Cancer: Fluorinated coumarins are explored for anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases.
  • Antimicrobial : Triazole-containing coumarins () are often antimicrobial, but the target compound’s benzofuran may redirect efficacy toward fungal or bacterial targets with lipophilic membranes.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s benzofuran and methyl groups reduce water solubility compared to hydroxy- or piperazine-substituted analogues ().

Biological Activity

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one, also known as EVT-2787860, is a synthetic compound belonging to the class of chromenones. This compound is characterized by its unique benzofuran moiety and multiple methyl substitutions, which contribute to its potential biological activities. Recent studies have highlighted its promising properties, particularly in the realms of anti-inflammatory and antioxidant effects.

Chemical Structure

The molecular formula for this compound is C20H15FO3C_{20}H_{15}FO_3 with a specific structural configuration that includes a benzofuran ring and chromenone framework. The presence of fluorine and methyl groups significantly influences its biological interactions.

1. Anti-inflammatory Properties

Research indicates that chromenone derivatives exhibit notable anti-inflammatory activity. The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, studies have demonstrated that derivatives similar to EVT-2787860 can reduce the production of TNF-alpha and IL-6 in vitro.

2. Antioxidant Activity

The antioxidant properties of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one are attributed to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis has revealed that the presence of the benzofuran ring enhances its anticancer efficacy, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.6Apoptosis
Study BMCF-712.3Cell Cycle Arrest
Study CA5499.8ROS Scavenging

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, EVT-2787860 demonstrated a significant reduction in inflammatory markers compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations yielding more substantial effects.

Case Study 2: Antioxidant Efficacy

A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that EVT-2787860 effectively scavenged free radicals, exhibiting an IC50 value comparable to established antioxidants like ascorbic acid.

The biological activity of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is believed to involve:

  • Interaction with Cellular Targets: The compound may interact with key signaling pathways involved in inflammation and oxidative stress.
  • Modulation of Gene Expression: It potentially influences the expression of genes related to inflammatory responses and apoptosis.

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